

# Application Note: Analytical Standards and Protocols for Rivulariapeptolide 1185 Research

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Audience: Researchers, scientists, and drug development professionals.

Introduction Rivulariapeptolides are a family of cyclic depsipeptides identified from marine cyanobacteria.[1][2] Specifically, Rivulariapeptolide 1185 is a novel and potent serine protease inhibitor discovered through a native metabolomics approach, which combines non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein binding.[1][3] Its complex structure and significant biological activity make it a compound of interest for drug discovery and chemical biology.[3][4] This document provides detailed application notes and protocols for the isolation, characterization, and quantification of Rivulariapeptolide 1185 to serve as a standard for research and development.

#### **Physicochemical and Structural Data**

Rivulariapeptolide 1185 has been characterized using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Its fundamental properties are summarized below.



Property	Value	Reference
Compound Name	Rivulariapeptolide 1185	[1]
Chemical Class	Cyclic Depsipeptide	[1][5]
Molecular Formula	C61H87N9O15	[1][6][7]
Molecular Weight	1186.415 g/mol	[6]
Monoisotopic Mass (Neutral)	1185.632163 Da	[6]
Monoisotopic Mass ([M+H]+)	1186.6400 Da	[1][7]
Source	Marine Rivularia sp.	[2]

### **Biological Activity: Serine Protease Inhibition**

Rivulariapeptolide 1185 demonstrates potent inhibitory activity against several serine proteases. The half-maximal inhibitory concentrations (IC<sub>50</sub>) were determined following a 40-minute pre-incubation of the compound with the target enzyme.[1][2][7]

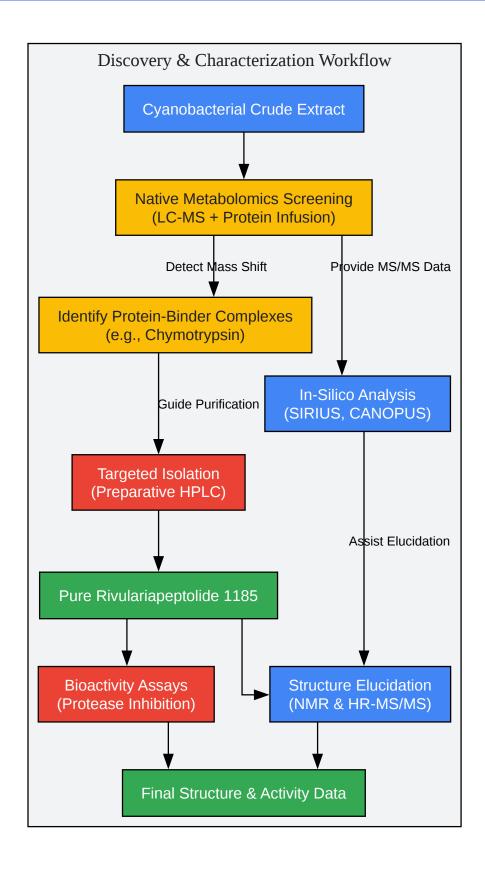
Target Protease	Rivulariapeptolide 1185 IC₅o (nM)	Rivulariapeptolide 1155 IC₅o (nM)	Rivulariapeptolide 1121 IC₅o (nM)
Chymotrypsin	4.9 ± 0.5	3.5 ± 0.3	2.5 ± 0.3
Elastase	4.8 ± 0.4	1.8 ± 0.1	1.4 ± 0.2
Proteinase K	22.1 ± 1.9	10.1 ± 0.8	8.8 ± 0.7

Data are presented as the mean  $\pm$  SD, n=3.[1][7]

# **Experimental Workflows and Logical Relationships**

The discovery and analysis of Rivulariapeptolide 1185 involve a multi-step workflow that integrates metabolomics with classical natural product chemistry.

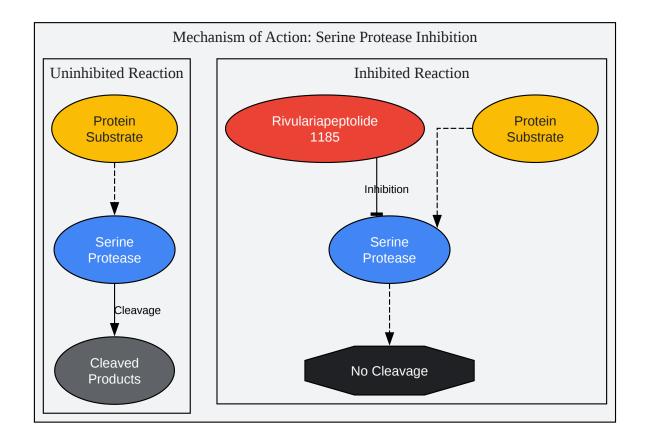




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Caption: Workflow for discovery and characterization of Rivulariapeptolides.





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Caption: Diagram of Rivularia peptolide 1185 inhibiting protease activity.

# Experimental Protocols Protocol 1: Isolation and Purification of Rivulariapeptolide 1185

This protocol outlines the general steps for isolating Rivulariapeptolide 1185 from a cyanobacterial crude extract, guided by native metabolomics results.[1][7]

- Extraction:
  - Lyophilize cyanobacterial biomass.



- Perform solvent extraction using methanol (MeOH) or a similar polar solvent.
- Dry the extract under vacuum to yield a crude extract.
- Native Metabolomics Screening (Target Identification):
  - Perform an initial screen using LC-MS with post-column infusion of the target protein (e.g., chymotrypsin) to identify potential binders by observing mass shifts.[4]
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
  - Column: Use a suitable reversed-phase column (e.g., C18) for preparative scale.
  - Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid
     (FA), is typically used for separating peptides.
  - Gradient (Example):
    - Start at 10-30% ACN.
    - Linearly increase to 70-90% ACN over 30-40 minutes.
    - Hold for 5 minutes.
    - Return to initial conditions and re-equilibrate.
  - Fraction Collection: Collect fractions based on UV absorbance (e.g., 220 nm, 280 nm).
  - Analysis: Analyze collected fractions using LC-HRMS/MS to identify those containing the target mass of Rivulariapeptolide 1185 ([M+H]+ = 1186.6400).[1][7]
  - Purification: Pool and re-purify fractions containing the target compound until a purity of >95% is achieved.

#### **Protocol 2: Structural Characterization**

This protocol details the analytical methods for confirming the planar structure of the isolated compound.[1][4]



- High-Resolution Tandem Mass Spectrometry (HR-MS/MS):
  - Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
  - Ionization: Use electrospray ionization (ESI) in positive mode.
  - Data Acquisition: Acquire MS¹ spectra to confirm the precursor ion mass and MS² (fragmentation) spectra to obtain structural information.
  - In-Silico Analysis: Use tools like SIRIUS and ZODIAC to determine the molecular formula from the exact mass and isotopic pattern.[1] Use CANOPUS to classify the compound and predict substructures from the MS/MS fragmentation pattern.[1][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Prep: Dissolve the purified peptide (>1 mg) in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD₃OD).
  - Experiments: Acquire a suite of 1D and 2D NMR spectra to elucidate the planar structure.
    - 1D: ¹H NMR.
    - 2D: COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), HMBC (heteronuclear multiple bond correlation), and ROESY/NOESY (rotating/nuclear Overhauser effect spectroscopy).
  - Interpretation: Manually interpret the spectra to determine amino acid composition,
     sequence, and the location of ester linkages.[1]

#### Protocol 3: Quantitative Analysis by HPLC-HRMS/MS

While a certified reference standard for Rivulariapeptolide 1185 is not commercially available, this protocol, adapted from established methods for other cyanopeptides, can be used for relative or absolute quantification after validation.[8][9][10]

- Sample Preparation:
  - For water samples, perform solid-phase extraction (SPE) for enrichment and cleanup.



- For biological tissues, perform homogenization followed by solvent extraction (e.g., with an acidified MeOH/water mixture) and cleanup via SPE.[10]
- Instrumentation and Conditions:
  - System: UHPLC coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive) or a triple quadrupole (QqQ) for high sensitivity.[10]
  - Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 μm).
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Flow Rate: 0.3 0.4 mL/min.
  - Gradient: Develop a gradient optimized for the separation of Rivulariapeptolide 1185 from matrix components.
- Mass Spectrometry Method:
  - Mode: Positive Ion ESI.
  - Acquisition: Use Parallel Reaction Monitoring (PRM) on an HRMS instrument or Multiple Reaction Monitoring (MRM) on a QqQ instrument.
  - Transitions (for MRM): Select the precursor ion (1186.64) and at least two characteristic product ions for quantification and confirmation. These must be determined by analyzing the MS/MS spectrum of a purified standard.

#### Quantification:

- Calibration: Prepare a calibration curve using a purified and quantified (e.g., by qNMR) standard of Rivulariapeptolide 1185.
- Data Analysis: Integrate the peak area of the target analyte and quantify using the calibration curve. Use an internal standard to correct for matrix effects and variations in instrument response.



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